4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid

Catalog No.
S996368
CAS No.
1024594-86-2
M.F
C7H2Br2O2S2
M. Wt
342 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic aci...

CAS Number

1024594-86-2

Product Name

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid

IUPAC Name

4,6-dibromothieno[2,3-c]thiophene-2-carboxylic acid

Molecular Formula

C7H2Br2O2S2

Molecular Weight

342 g/mol

InChI

InChI=1S/C7H2Br2O2S2/c8-5-2-1-3(7(10)11)12-4(2)6(9)13-5/h1H,(H,10,11)

InChI Key

LZZZIBXZKLAXSO-UHFFFAOYSA-N

SMILES

C1=C(SC2=C(SC(=C21)Br)Br)C(=O)O

Canonical SMILES

C1=C(SC2=C(SC(=C21)Br)Br)C(=O)O
  • Organic electronics

    Thiophene-based molecules are known for their interesting electronic properties, making them attractive candidates for organic electronics applications such as organic field-effect transistors (OFETs) and organic solar cells. The presence of bromine atoms in 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid might influence these properties, potentially leading to materials with tailored electrical characteristics for specific applications [].

  • Material science

    The fused ring structure and carboxylic acid functionality of 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid could be useful for designing new materials with interesting properties. For instance, the molecule might be a building block for polymers or other materials with specific optical or electronic properties [].

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a fused thiophene ring system. The chemical formula for this compound is C7_7H2_2Br2_2O2_2S2_2, and it has a molecular weight of approximately 296.06 g/mol. This compound features two bromine atoms and a carboxylic acid functional group, contributing to its reactivity and potential applications in organic synthesis and materials science .

Due to the presence of the carboxylic acid group and the bromine substituents. Key reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by various nucleophiles, allowing for the derivatization of the compound.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of derivatives with altered properties.

Several methods exist for synthesizing 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid:

  • Bromination of Thiophene Derivatives: Starting from thiophene derivatives, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions.
  • Carboxylation Reactions: Following bromination, carboxylation can be performed using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group.
  • Multistep Synthesis: A combination of cyclization and functionalization steps may also be employed to construct the desired compound from simpler precursors.

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid serves as a valuable intermediate in various applications:

  • Organic Electronics: It is used in the synthesis of thiophene-based copolymers for organic photovoltaic devices due to its electronic properties.
  • Material Science: The compound is explored in developing conductive polymers and materials for electronic applications.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity profile.

Interaction studies involving 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid focus on its reactivity with biological molecules and other organic compounds. These studies help elucidate its mechanism of action in biological systems and its potential as a therapeutic agent. Investigations into its interactions with proteins or nucleic acids could provide insights into its biological efficacy and safety profile.

Several compounds share structural similarities with 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Bromothiophene-2-carboxylic acidSingle bromine substitutionSimpler structure; less halogenation
Thieno[3,4-b]thiophene-2-carboxylic acidNo bromination; only one thiophene unitLacks halogen substituents; different electronic properties
5-Bromo-4-thiophenecarboxylic acidBromination at different positionDifferent reactivity profile due to substitution location
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylateAlkyl chain additionEnhanced solubility; potential application in organic electronics

The presence of two bromine atoms and the fused thiophene rings make 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid particularly unique among these compounds, potentially enhancing its electronic properties and reactivity compared to simpler analogs.

XLogP3

4.5

Wikipedia

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid

Dates

Modify: 2023-08-16

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